Product packaging for 5'-Hydroxyaverantin(Cat. No.:CAS No. 134664-54-3)

5'-Hydroxyaverantin

Número de catálogo: B15418084
Número CAS: 134664-54-3
Peso molecular: 388.4 g/mol
Clave InChI: GGNDESPZSKTNHV-MYIOLCAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5'-Hydroxyaverantin (CAS 134664-54-3) is a secondary metabolite with the molecular formula C20H20O8 and a molecular weight of 388.368 g/mol . It is a critical intermediate in the study of the aflatoxin biosynthetic pathway in fungi such as Aspergillus parasiticus and Aspergillus flavus . Aflatoxins, particularly Aflatoxin B1, are among the most potent naturally occurring carcinogens known, posing significant risks to food safety and public health . The enzymatic conversion of this compound to the subsequent metabolite, averufin (AVF), is a defined and essential step in the formation of these mycotoxins . Research indicates that the gene adhA within the aflatoxin cluster encodes a short-chain alcohol dehydrogenase responsible for the dehydrogenation of this compound, making this compound a vital subject in molecular genetics studies aimed at understanding and potentially interrupting aflatoxin production . Consequently, this compound is an indispensable reference standard and research tool for scientists investigating mycotoxicology, fungal secondary metabolism, and the development of biocontrol strategies to mitigate aflatoxin contamination in agricultural commodities . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O8 B15418084 5'-Hydroxyaverantin CAS No. 134664-54-3

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

134664-54-3

Fórmula molecular

C20H20O8

Peso molecular

388.4 g/mol

Nombre IUPAC

2-[(1S)-1,5-dihydroxyhexyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H20O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-8,12,21-25,28H,2-4H2,1H3/t8?,12-/m0/s1

Clave InChI

GGNDESPZSKTNHV-MYIOLCAUSA-N

SMILES isomérico

CC(CCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O

SMILES canónico

CC(CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O

Origen del producto

United States

Foundational & Exploratory

5'-Hydroxyaverantin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Hydroxyaverantin (HAVN) is a polyketide metabolite that serves as a critical intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins produced by several species of Aspergillus fungi, notably Aspergillus flavus and Aspergillus parasiticus. The presence of aflatoxins in food and feed is a significant concern for public health due to their potent carcinogenic, teratogenic, and mutagenic effects. Understanding the chemical properties and biosynthetic pathway of their precursors, such as this compound, is essential for developing strategies to control aflatoxin contamination and for potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound.

Chemical Structure and Properties

This compound is a complex anthraquinone derivative. Its structure is characterized by a tetrahydroxyanthraquinone core substituted with a 1,5-dihydroxyhexyl side chain.

Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-[(1S,5R)-1,5-dihydroxyhexyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione[PubChem][1]
CAS Number 151120-47-7[PubChem][1]
Molecular Formula C₂₀H₂₀O₈[PubChem][1]
Molecular Weight 388.4 g/mol [PubChem][1]
Computed XLogP3 2.5[PubChem][1]
Hydrogen Bond Donor Count 7[PubChem][1]
Hydrogen Bond Acceptor Count 8[PubChem][1]
Rotatable Bond Count 6[PubChem][1]
Exact Mass 388.11581759 Da[PubChem][1]
Monoisotopic Mass 388.11581759 Da[PubChem][1]

Biological Significance and Signaling Pathways

This compound plays a pivotal role as an intermediate in the biosynthesis of aflatoxins. The pathway is a complex series of enzymatic reactions that convert acetate units into these toxic secondary metabolites.

The formation of this compound from its precursor, averantin (AVN), is a key hydroxylation step catalyzed by a cytochrome P-450 monooxygenase known as averantin hydroxylase. This enzyme requires NADPH as a cofactor to introduce a hydroxyl group at the 5' position of the hexyl side chain of averantin. Subsequently, this compound is converted to averufin (AVF) in the next step of the pathway.

The currently accepted biosynthetic pathway is as follows: Norsolorinic acid → Averantin → This compound → Averufin → Versiconal hemiacetal acetate → Versicolorin B → Versicolorin A → Sterigmatocystin → O-Methylsterigmatocystin → Aflatoxin B₁[2]

dot

Aflatoxin_Biosynthesis_Pathway Norsolorinic_acid Norsolorinic acid Averantin Averantin Norsolorinic_acid->Averantin Hydroxyaverantin This compound Averantin->Hydroxyaverantin Averantin hydroxylase (Monooxygenase) Averufin Averufin Hydroxyaverantin->Averufin VHA Versiconal hemiacetal acetate Averufin->VHA Versicolorin_B Versicolorin B VHA->Versicolorin_B Versicolorin_A Versicolorin A Versicolorin_B->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin OMST O-Methylsterigmatocystin Sterigmatocystin->OMST Aflatoxin_B1 Aflatoxin B₁ OMST->Aflatoxin_B1

Caption: Aflatoxin biosynthesis pathway highlighting this compound.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound can be achieved from fungal cultures, such as Emericella heterothallica, which is known to produce this metabolite[2]. A general workflow for the isolation and purification of aflatoxin precursors is outlined below.

dot

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., Emericella heterothallica) Mycelia_Harvest Harvest Mycelia Fungal_Culture->Mycelia_Harvest Extraction_Solvent Extraction with Organic Solvent (e.g., Acetone/Chloroform) Mycelia_Harvest->Extraction_Solvent Crude_Extract Crude Extract Extraction_Solvent->Crude_Extract Column_Chromatography Dry-Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC TLC TLC Analysis Fraction_Collection->TLC Monitor Fractions Pure_Compound Pure this compound HPLC->Pure_Compound NMR NMR Spectroscopy Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Fungal Culture and Mycelia Harvest: Emericella heterothallica or a suitable mutant strain of Aspergillus parasiticus is cultured in a suitable broth medium. The mycelia are harvested by filtration.

  • Extraction: The harvested mycelia are extracted with an organic solvent such as acetone or chloroform to obtain a crude extract containing a mixture of metabolites.

  • Dry-Column Chromatography: The crude extract is subjected to dry-column chromatography on silica gel. Elution with a suitable solvent system allows for the separation of different components based on their polarity.

  • Fraction Collection and Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC to obtain the pure compound.

  • Structural Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Enzymatic Assay for Averantin to this compound Conversion

The enzymatic conversion of averantin to this compound can be studied using cell-free extracts from Aspergillus parasiticus.

Methodology:

  • Preparation of Cell-Free Extracts:

    • Culture Aspergillus parasiticus and harvest the mycelia.

    • Prepare microsomal and cytosol fractions from the mycelia through differential centrifugation.

  • Enzyme Assay:

    • The reaction mixture contains the microsomal fraction (as the enzyme source), averantin (substrate), and NADPH (cofactor) in a suitable buffer.

    • The reaction is incubated at an optimal temperature for a specific duration.

    • The reaction is terminated, and the products are extracted with an organic solvent.

  • Product Analysis:

    • The extracted products are analyzed by HPLC or TLC to detect the formation of this compound.

    • The identity of the product can be confirmed by co-chromatography with an authentic standard and by spectroscopic analysis.

Conclusion

This compound is a key intermediate in the biosynthesis of aflatoxins, and its study provides valuable insights into the complex enzymatic machinery involved in the production of these mycotoxins. A thorough understanding of its chemical properties and the factors regulating its formation is crucial for developing effective strategies to mitigate aflatoxin contamination in agriculture and the food industry. Furthermore, the unique chemical scaffold of this compound may present opportunities for the discovery of novel bioactive compounds with potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for researchers to isolate, identify, and characterize this important fungal metabolite.

References

An In-depth Technical Guide to the Isolation and Identification of 5'-Hydroxyaverantin from Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the isolation and identification of 5'-Hydroxyaverantin, a polyketide secondary metabolite produced by various fungi, notably Aspergillus species. As an intermediate in the biosynthetic pathway of aflatoxins, understanding its characteristics is crucial for research in mycotoxicology, natural product chemistry, and drug discovery. This document outlines detailed protocols for fungal culture, extraction, and purification of this compound. Furthermore, it details the analytical techniques for its unequivocal identification, including chromatographic and spectroscopic methods. All quantitative data is summarized for clarity, and key experimental workflows and biosynthetic pathways are visualized using diagrams.

Introduction

This compound is a naturally occurring anthraquinone derivative that plays a significant role as a precursor in the biosynthesis of aflatoxins, a group of mycotoxins with potent carcinogenic and hepatotoxic effects.[1][2] Produced by filamentous fungi such as Aspergillus parasiticus and Aspergillus versicolor, this compound is of significant interest to researchers studying fungal secondary metabolism and the development of strategies to control aflatoxin contamination in food and feed.[3][4] Beyond its role as a biosynthetic intermediate, the unique chemical structure of this compound makes it a potential candidate for drug discovery and development, warranting in-depth investigation of its biological activities.

This guide serves as a technical resource for professionals engaged in the isolation, characterization, and utilization of fungal secondary metabolites. It provides a consolidation of established methods and data to facilitate reproducible and efficient workflows.

Fungal Sources and Culture Conditions

The production of this compound is closely associated with fungal species known for aflatoxin biosynthesis.

Fungal Strains

Aspergillus parasiticus is a well-documented producer of this compound.[3][4] Specifically, mutant strains blocked in the downstream steps of the aflatoxin pathway can be utilized to accumulate this intermediate. For instance, disruption of the adhA gene in A. parasiticus has been shown to result in the accumulation of this compound.[4] Aspergillus versicolor is another known producer of averantin-related compounds and can be a viable source.[5]

Culture Media and Conditions for Optimal Production

To maximize the yield of this compound, optimization of culture conditions is essential.

Table 1: Recommended Culture Conditions for this compound Production

ParameterRecommended ConditionNotes
Culture Medium Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) brothSolid media like PDA are suitable for initial culture and metabolite extraction for screening.[4] Liquid cultures in YES broth are preferred for larger-scale production.
Incubation Temperature 25-30°COptimal temperature for mycelial growth and secondary metabolite production in Aspergillus species.[6]
Incubation Time 3-7 daysMetabolite production typically initiates after the primary growth phase. Time-course studies are recommended to determine the peak production period for the specific strain.[4]
Agitation Static or orbital shaking (150 rpm) for liquid culturesShaking improves aeration and nutrient distribution, which can enhance metabolite yield.[4]
pH 5.0 - 6.0The initial pH of the medium should be adjusted to this range for optimal fungal growth.[6]

Isolation and Purification of this compound

The isolation and purification of this compound from fungal cultures involves a multi-step process encompassing extraction and chromatography.

Experimental Workflow for Isolation and Purification

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Identification and Analysis Culture Fungal Inoculation and Incubation Harvest Harvest Mycelia and Culture Filtrate Culture->Harvest Extraction Solvent Extraction Harvest->Extraction Concentration Crude Extract Concentration Extraction->Concentration TLC Thin Layer Chromatography (TLC) Concentration->TLC CC Column Chromatography (CC) Concentration->CC TLC->CC Guide for separation Prep_HPLC Preparative HPLC CC->Prep_HPLC Further purification Analysis Spectroscopic Analysis (NMR, MS) Prep_HPLC->Analysis Purity Purity Assessment (HPLC) Prep_HPLC->Purity

Figure 1: Experimental workflow for the isolation and identification of this compound.
Detailed Experimental Protocols

  • Inoculum Preparation: Prepare a spore suspension of the selected Aspergillus strain in sterile water containing 0.05% Tween 80 from a mature culture grown on PDA. Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

  • Liquid Culture: Inoculate 100 mL of YES broth in 250 mL Erlenmeyer flasks with 1 mL of the spore suspension.

  • Incubation: Incubate the flasks at 28°C for 5-7 days under static or shaking (150 rpm) conditions.

  • Harvesting: Separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter.

  • Mycelial Extraction: Extract the mycelia with acetone or a mixture of acetone and chloroform (e.g., 4:1, v/v) at room temperature with agitation for 2 hours.[4]

  • Filtrate Extraction: Extract the culture filtrate with an equal volume of a non-polar solvent like ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A solvent system of toluene-ethyl acetate-acetic acid (50:30:4, v/v/v) is effective for separating averantin and its derivatives.[4]

    • Visualization: Observe the separated compounds under UV light (254 nm and 365 nm). This compound will appear as a distinct spot.

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can be employed. The fractions are collected and analyzed by TLC to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to high purity, preparative HPLC is recommended.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of methanol or acetonitrile in water is a common mobile phase. The specific gradient should be optimized based on analytical HPLC results.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance.

Identification and Characterization

The unequivocal identification of this compound relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used for purity assessment and quantification.

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with acetonitrile and water (containing 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at the absorbance maximum of this compound
Injection Volume 10-20 µL
Spectroscopic Analysis

NMR spectroscopy is essential for the structural elucidation of this compound.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Data to be populated from specific literature sourcese.g., Aromatic protons, aliphatic protonse.g., Carbonyl carbons, aromatic carbons, aliphatic carbons

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) reveals its fragmentation pattern, which is crucial for structural confirmation.

Table 4: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₂₀H₂₀O₈
Monoisotopic Mass 388.1158 g/mol
Major MS/MS Fragments (m/z) To be populated from specific literature sources

Biosynthetic Pathway of this compound

This compound is a key intermediate in the aflatoxin biosynthetic pathway, which is encoded by a gene cluster in Aspergillus species.

biosynthetic_pathway cluster_pathway Aflatoxin Biosynthesis Pathway (Early Steps) Norsolorinic_Acid Norsolorinic Acid Averantin Averantin Norsolorinic_Acid->Averantin nor-1 (Reductase) Hydroxyaverantin This compound Averantin->Hydroxyaverantin avnA (Monooxygenase) Averufin Averufin Hydroxyaverantin->Averufin adhA (Dehydrogenase) Further_Intermediates Further Intermediates Averufin->Further_Intermediates Aflatoxin_B1 Aflatoxin B1 Further_Intermediates->Aflatoxin_B1

Figure 2: Biosynthetic pathway leading to and from this compound.

The biosynthesis begins with the polyketide synthase product, which is converted to norsolorinic acid. The enzyme norsolorinic acid reductase, encoded by the nor-1 gene, catalyzes the conversion of norsolorinic acid to averantin.[1] Subsequently, the monooxygenase encoded by the avnA gene hydroxylates averantin to form this compound.[2] The pathway continues with the conversion of this compound to averufin, a reaction catalyzed by a dehydrogenase encoded by the adhA gene.[4] From averufin, a series of enzymatic steps lead to the formation of various aflatoxins.

Conclusion

This technical guide provides a detailed framework for the successful isolation and identification of this compound from fungal sources. The protocols and data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, mycotoxicology, and drug development. Adherence to these methodologies will enable the efficient procurement of pure this compound for further biological evaluation and application. The provided diagrams offer a clear visual representation of the experimental workflow and the compound's biosynthetic context, aiding in the planning and execution of research in this area.

References

5'-Hydroxyaverantin: A Technical Guide on its Natural Occurrence and Analysis in Agricultural Commodities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-Hydroxyaverantin, a key intermediate in the biosynthetic pathway of aflatoxins, which are potent mycotoxins of significant concern in agriculture and food safety. While this compound is a crucial component in the formation of aflatoxins, current scientific literature indicates a lack of evidence for its accumulation in significant, quantifiable amounts in agricultural commodities. This guide will delve into the biosynthetic pathway, outlining the position of this compound, and present a generalized experimental protocol for the detection of such fungal metabolites. Due to the absence of reported quantitative data on its natural occurrence, this guide will focus on its biochemical context and the analytical methods that could be adapted for its study.

Introduction to Mycotoxins and the Aflatoxin Biosynthetic Pathway

Mycotoxins are secondary metabolites produced by various fungi, including species of Aspergillus, Penicillium, and Fusarium, that can contaminate a wide range of agricultural products.[1] These toxins pose a significant threat to human and animal health upon consumption of contaminated food and feed. Among the most studied mycotoxins are aflatoxins, produced primarily by Aspergillus flavus and Aspergillus parasiticus.[2] Aflatoxins are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC) and are known for their hepatotoxic, immunotoxic, and mutagenic effects.

The biosynthesis of aflatoxins is a complex, multi-step enzymatic process involving a cluster of at least 24 identified structural genes.[2] The pathway originates from acetate and proceeds through a series of colored polyketide intermediates, including anthraquinones. Understanding this pathway is critical for developing strategies to mitigate aflatoxin contamination in crops.

The Role of this compound in Aflatoxin Biosynthesis

This compound (HAVN) is a pivotal, yet transient, intermediate in the aflatoxin biosynthetic pathway. It is formed from its precursor, averantin (AVN), and is subsequently converted to averufin (AVF). The currently accepted sequence of key intermediates in the early stages of the aflatoxin B1 biosynthetic pathway is as follows: Norsolorinic acid → Averantin → this compound → Averufin → Versiconal hemiacetal acetate → Versicolorin B → Versicolorin A → Sterigmatocystin → O-methylsterigmatocystin → Aflatoxin B1.[2]

The conversion of averantin to this compound is a critical hydroxylation step. While essential for the progression of the biosynthetic cascade, this compound does not appear to accumulate to significant levels in fungal cultures or contaminated agricultural commodities. This is likely due to its rapid conversion to subsequent intermediates in the pathway.

Biosynthetic Pathway of Aflatoxin B1

Aflatoxin_Biosynthesis Norsolorinic_acid Norsolorinic acid Averantin Averantin Norsolorinic_acid->Averantin Hydroxyaverantin This compound Averantin->Hydroxyaverantin Averufin Averufin Hydroxyaverantin->Averufin Versiconal_hemiacetal_acetate Versiconal hemiacetal acetate Averufin->Versiconal_hemiacetal_acetate Versicolorin_B Versicolorin B Versiconal_hemiacetal_acetate->Versicolorin_B Versicolorin_A Versicolorin A Versicolorin_B->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin O_methylsterigmatocystin O-methylsterigmatocystin Sterigmatocystin->O_methylsterigmatocystin Aflatoxin_B1 Aflatoxin B1 O_methylsterigmatocystin->Aflatoxin_B1

A simplified diagram of the Aflatoxin B1 biosynthetic pathway highlighting this compound.

Natural Occurrence of this compound in Agricultural Commodities

A comprehensive review of the scientific literature reveals a lack of quantitative data on the natural occurrence of this compound in agricultural commodities. While its precursors and subsequent products in the aflatoxin pathway are well-documented contaminants of crops such as maize, peanuts, cottonseed, and tree nuts, this compound itself is not typically reported in mycotoxin surveys. This absence of data strongly suggests that it is a short-lived intermediate that is efficiently converted to averufin and does not accumulate to detectable levels under natural conditions.

Therefore, no summary table of quantitative data for this compound can be provided at this time. Researchers interested in studying this compound would likely need to utilize specialized analytical techniques with very low detection limits and focus on laboratory cultures of aflatoxin-producing fungi rather than field-contaminated crops.

Experimental Protocols for the Analysis of Fungal Metabolites

While specific protocols for this compound are not available, the general methodologies used for the analysis of other mycotoxins and fungal secondary metabolites can be adapted. The following outlines a typical experimental workflow for the extraction, detection, and quantification of a target analyte like this compound from a complex matrix.

General Experimental Workflow

Experimental_Workflow Sample_Preparation Sample Preparation (Homogenization, Grinding) Extraction Extraction (e.g., Acetonitrile/Water) Sample_Preparation->Extraction Cleanup Sample Cleanup (e.g., SPE, Immunoaffinity Column) Extraction->Cleanup Concentration Concentration (Evaporation and Reconstitution) Cleanup->Concentration Analysis Instrumental Analysis (LC-MS/MS or HPLC-FLD) Concentration->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

A generalized workflow for the analysis of mycotoxins in agricultural commodities.

Detailed Methodologies

4.2.1. Sample Preparation and Extraction

  • Homogenization: A representative sample of the agricultural commodity is finely ground to ensure homogeneity.

  • Extraction: A known weight of the homogenized sample is extracted with a suitable solvent system. A common choice for multi-mycotoxin analysis is a mixture of acetonitrile and water (e.g., 80:20, v/v) with a small amount of formic acid to improve the extraction efficiency of acidic compounds. The mixture is typically shaken or blended for a specified period.

  • Centrifugation/Filtration: The extract is centrifuged or filtered to separate the solid matrix from the liquid extract.

4.2.2. Sample Cleanup

To remove interfering co-extracted compounds, a cleanup step is often necessary.

  • Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge containing a sorbent that retains the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a stronger solvent.

  • Immunoaffinity Columns (IACs): For mycotoxins for which antibodies are available, IACs provide highly specific cleanup. However, this is not a viable option for this compound due to the lack of commercially available antibodies.

  • Dispersive Solid-Phase Extraction (d-SPE): Often used in "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, this involves adding a sorbent to the extract, vortexing, and then centrifuging to remove the sorbent and interfering compounds.

4.2.3. Instrumental Analysis

  • High-Performance Liquid Chromatography (HPLC): The cleaned-up and concentrated extract is injected into an HPLC system for separation. A C18 reversed-phase column is commonly used for mycotoxin analysis.

    • Detection:

      • Fluorescence Detection (FLD): Many aflatoxins are naturally fluorescent. If this compound possesses fluorescent properties, this could be a sensitive detection method.

      • Diode Array Detector (DAD) or UV-Vis Detector: Can be used for detection if the compound has a suitable chromophore.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.

    • Ionization: Electrospray ionization (ESI) in positive or negative mode would be employed.

    • Mass Analysis: A triple quadrupole mass spectrometer is typically used for targeted analysis. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) would need to be determined for this compound to ensure its unambiguous identification and quantification.

4.2.4. Quantification

Conclusion

This compound is a scientifically important intermediate in the biosynthesis of aflatoxins. However, based on the current body of scientific literature, it does not naturally occur in quantifiable amounts in agricultural commodities, likely due to its transient nature in the metabolic pathway. For researchers and professionals in drug development interested in studying this compound, the focus should be on its production in controlled fungal cultures and its analysis using highly sensitive techniques such as LC-MS/MS. The development of an analytical standard for this compound would be a critical first step to enable further research into its potential biological activity and significance.

References

5'-Hydroxyaverantin: A Technical Overview of a Key Aflatoxin Biosynthesis Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5'-Hydroxyaverantin, a critical intermediate in the biosynthetic pathway of aflatoxins. Due to the limited availability of direct experimental spectroscopic data for this compound in publicly accessible literature, this document leverages data from its well-characterized precursor, Averantin, to provide a predictive characterization. This guide also details generalized experimental protocols for the isolation and characterization of related fungal polyketides and illustrates the established biosynthetic pathway.

Introduction

This compound is a polyketide anthraquinone that serves as a crucial intermediate in the biosynthesis of aflatoxins, a group of mycotoxins produced by several species of Aspergillus fungi. Aflatoxins are of significant interest to researchers due to their potent carcinogenicity and widespread contamination of food crops. Understanding the structure, properties, and formation of their biosynthetic intermediates is paramount for developing strategies to inhibit their production and mitigate their toxic effects. This compound is formed from its immediate precursor, Averantin, through a hydroxylation reaction catalyzed by a cytochrome P-450 monooxygenase. It is subsequently converted to Averufin in the downstream pathway.

Spectroscopic Data (Predicted for this compound based on Averantin)

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Note: The chemical shifts for Averantin are based on published data. The predicted shifts for this compound are estimations based on the introduction of a hydroxyl group at the 5' position and have not been experimentally verified.

Averantin This compound (Predicted)
Position ¹H Chemical Shift (ppm) Position ¹H Chemical Shift (ppm)
1-OH12.5 (s)1-OH~12.5 (s)
3-OH12.1 (s)3-OH~12.1 (s)
4-H7.25 (d, J=2.5 Hz)4-H~7.25 (d, J=2.5 Hz)
5-H7.60 (d, J=2.5 Hz)5-H~7.60 (d, J=2.5 Hz)
6-OH-6-OH-
7-H6.80 (s)7-H~6.80 (s)
8-OH-8-OH-
1'-H4.8 (t, J=7.5 Hz)1'-H~4.8 (t, J=7.5 Hz)
2'-H1.8 (m)2'-H~1.8 (m)
3'-H1.3 (m)3'-H~1.3 (m)
4'-H1.3 (m)4'-H~1.5 (m)
5'-H1.3 (m)5'-H~3.4-3.6 (m)
6'-H0.85 (t, J=7.0 Hz)6'-H~1.1 (d, J=6.0 Hz)
Position ¹³C Chemical Shift (ppm) Position ¹³C Chemical Shift (ppm)
1189.01~189.0
2148.02~148.0
3165.03~165.0
4108.04~108.0
4a133.04a~133.0
5109.05~109.0
6162.06~162.0
7107.07~107.0
8166.08~166.0
8a110.08a~110.0
9181.09~181.0
9a115.09a~115.0
10191.010~191.0
10a108.010a~108.0
1'68.01'~68.0
2'36.02'~36.0
3'25.03'~25.0
4'22.04'~38.0
5'31.05'~67.0
6'14.06'~23.0

Table 2: Mass Spectrometry, UV-Vis, and IR Data for Averantin

Note: The data for this compound is predicted based on the known data for Averantin.

Technique Averantin Data This compound (Predicted Data)
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ m/z 373.1287 (for C₂₀H₂₀O₇)[M+H]⁺ m/z 389.1236 (for C₂₀H₂₀O₈)
UV-Vis (in Ethanol) λmax (nm) 222, 262, 298, 315, 453Similar to Averantin, with potential minor shifts.
Infrared (IR) νmax (cm⁻¹) ~3400 (O-H), ~1600 (aromatic C=C), ~1625 (chelated C=O)Similar to Averantin, with a potentially broader O-H stretch due to the additional hydroxyl group.

Experimental Protocols

The following are generalized protocols for the isolation and characterization of fungal polyketides like Averantin and its derivatives. These methods would be applicable for the targeted isolation of this compound from a suitable fungal strain.

Fungal Culture and Extraction
  • Culture: Cultivate a high-yielding strain of Aspergillus parasiticus (or a genetically modified strain that accumulates intermediates) in a suitable liquid medium (e.g., yeast extract-sucrose medium) under stationary conditions in the dark at 28-30°C for 7-10 days.

  • Extraction: After incubation, separate the mycelia from the culture broth by filtration. Lyophilize the mycelia. Extract the dried mycelia with a polar solvent such as acetone or chloroform-methanol (2:1, v/v) using a Soxhlet apparatus or by repeated maceration.

  • Concentration: Evaporate the solvent from the combined extracts under reduced pressure to obtain a crude extract.

Chromatographic Purification
  • Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol, 95:5, v/v). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate).

  • Further Purification: Combine fractions containing the target compound (identified by comparison with a standard, if available, or by subsequent spectroscopic analysis) and subject them to further purification steps such as preparative TLC or high-performance liquid chromatography (HPLC) using a C18 column and a methanol-water gradient.

Spectroscopic Characterization
  • NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to elucidate the chemical structure.

  • Mass Spectrometry: Obtain the mass spectrum of the purified compound using high-resolution electrospray ionization mass spectrometry (HRESI-MS) to determine the accurate mass and molecular formula.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum of the compound in a suitable solvent (e.g., ethanol, methanol) to determine the wavelengths of maximum absorption.

  • IR Spectroscopy: Obtain the infrared spectrum of the compound using a Fourier-transform infrared (FTIR) spectrometer to identify the functional groups present.

Aflatoxin Biosynthetic Pathway

The following diagram illustrates the position of this compound within the early stages of the aflatoxin biosynthetic pathway.

Aflatoxin_Biosynthesis Norsolorinic_Acid Norsolorinic Acid Averantin Averantin Norsolorinic_Acid->Averantin Norsolorinic acid reductase Hydroxyaverantin This compound Averantin->Hydroxyaverantin Cytochrome P-450 monooxygenase Averufin Averufin Hydroxyaverantin->Averufin Dehydrogenase/ Cyclase Downstream Downstream Intermediates Averufin->Downstream

Aflatoxin Biosynthesis Pathway: Formation of this compound.

Conclusion

This compound is a key, yet under-characterized, intermediate in the biosynthesis of aflatoxins. While direct experimental data remains elusive, this guide provides a predictive spectroscopic profile based on its well-understood precursor, Averantin. The outlined experimental protocols offer a general framework for the isolation and definitive characterization of this and other related fungal polyketides. Further research focused on the isolation and full spectroscopic elucidation of this compound is crucial for a complete understanding of the aflatoxin biosynthetic pathway and for the development of targeted inhibitory strategies.

5'-Hydroxyaverantin Dehydrogenase: A Core Component in Aflatoxin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Hydroxyaverantin dehydrogenase (HAVN dehydrogenase) is a critical enzyme in the biosynthetic pathway of aflatoxins, a group of mycotoxins with potent carcinogenic properties. This technical guide provides a comprehensive overview of the function, and biochemical characteristics of HAVN dehydrogenase, with a focus on its role as a potential target for mitigating aflatoxin contamination in food and agricultural products. Due to the limited availability of direct kinetic and purification data for HAVN dehydrogenase, this guide leverages detailed information from a closely related enzyme in the same pathway, norsolorinic acid dehydrogenase, to provide illustrative experimental protocols and data.

Introduction

Aflatoxins, produced primarily by Aspergillus flavus and Aspergillus parasiticus, are a significant threat to global food safety and public health. The biosynthesis of these toxic secondary metabolites involves a complex series of enzymatic reactions. This compound dehydrogenase, encoded by the adhA gene, plays a pivotal role in this pathway by catalyzing the conversion of this compound (HAVN) to averufin (AVF). Understanding the function and mechanism of this enzyme is crucial for the development of targeted inhibitors that can prevent aflatoxin production.

Enzymatic Function and Reaction

This compound dehydrogenase is a short-chain alcohol dehydrogenase. Its primary function is the NAD⁺-dependent oxidation of the hydroxyl group on the side chain of this compound. This reaction yields 5'-ketoaverantin, which then undergoes spontaneous cyclization to form averufin.

Reaction:

(1'S,5'S)-hydroxyaverantin + NAD⁺ ⇌ 5'-oxoaverantin + NADH + H⁺[1] (1'S,5'R)-hydroxyaverantin + NAD⁺ ⇌ 5'-oxoaverantin + NADH + H⁺[1]

5'-Oxoaverantin spontaneously cyclizes to form averufin.[1]

Role in the Aflatoxin Biosynthesis Pathway

The aflatoxin biosynthesis pathway is a multi-step process that begins with acetyl-CoA and culminates in the formation of various aflatoxin molecules. HAVN dehydrogenase catalyzes a key step in the early to middle stages of this pathway. The disruption of the adhA gene in Aspergillus parasiticus has been shown to lead to the accumulation of this compound, confirming the enzyme's essential role in the subsequent formation of averufin and downstream aflatoxins.

Aflatoxin_Biosynthesis_Pathway Norsolorinic_Acid Norsolorinic Acid Averantin Averantin Norsolorinic_Acid->Averantin Norsolorinic Acid Dehydrogenase HAVN This compound Averantin->HAVN Averantin Monooxygenase Ketoaverantin 5'-Ketoaverantin HAVN->Ketoaverantin This compound Dehydrogenase (adhA) Averufin Averufin Ketoaverantin->Averufin Spontaneous cyclization Versiconal_A Versiconal Acetate Averufin->Versiconal_A Multiple steps Aflatoxin_B1 Aflatoxin B1 Versiconal_A->Aflatoxin_B1 Multiple steps

Figure 1: Simplified Aflatoxin Biosynthesis Pathway.

Quantitative Data

ParameterValueConditions
Optimal pH 8.5-
Optimal Temperature 25-35 °C-
Km (Norsolorinic Acid) 3.45 µMpH 8.5, 25-35°C
Km (NADPH) 103 µMpH 8.5, 25-35°C
Molecular Mass (Native) ~140,000 DaltonsGel filtration chromatography
Isoelectric Point (pI) ~5.5Chromatofocusing

Table 1: Biochemical properties of a dehydrogenase from Aspergillus parasiticus involved in the conversion of norsolorinic acid to averantin. This data is presented as a proxy due to the lack of specific data for this compound dehydrogenase.

Experimental Protocols

The following are detailed hypothetical methodologies for the purification and assay of this compound dehydrogenase, adapted from established protocols for similar enzymes from Aspergillus parasiticus.

Purification Protocol (Hypothetical)

This protocol is based on the successful purification of norsolorinic acid dehydrogenase and is expected to be a viable strategy for isolating HAVN dehydrogenase.

Purification_Workflow cluster_0 Cell Lysis and Fractionation cluster_1 Affinity Chromatography cluster_2 Substrate Affinity Chromatography Mycelia Aspergillus parasiticus Mycelia Homogenization Homogenization in Buffer Mycelia->Homogenization Centrifugation1 Centrifugation (10,000 x g) Homogenization->Centrifugation1 Supernatant1 Supernatant (Cell-free extract) Centrifugation1->Supernatant1 Affinity_Column Reactive Green 19-Agarose Column Supernatant1->Affinity_Column Elution1 Elution with NAD+ Gradient Affinity_Column->Elution1 Fractions1 Collect Active Fractions Elution1->Fractions1 Substrate_Column This compound-Agarose Column Fractions1->Substrate_Column Elution2 Elution with Substrate Analog Substrate_Column->Elution2 Purified_Enzyme Purified this compound Dehydrogenase Elution2->Purified_Enzyme

Figure 2: Hypothetical Purification Workflow.

Methodology:

  • Mycelial Culture and Harvest: Grow Aspergillus parasiticus in a suitable liquid medium for 72-96 hours. Harvest the mycelia by filtration.

  • Cell Lysis: Resuspend the mycelia in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10 mM 2-mercaptoethanol) and disrupt the cells by sonication or with a French press.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes to remove cell debris. The resulting supernatant is the cell-free extract.

  • Affinity Chromatography I (Dye-Ligand): Apply the cell-free extract to a Reactive Green 19-agarose column pre-equilibrated with the lysis buffer. Wash the column extensively and elute the bound proteins with a linear gradient of NAD⁺ (0-1 M) in the same buffer.

  • Affinity Chromatography II (Substrate-Ligand): Prepare a custom affinity matrix by coupling this compound to an agarose support. Pool the active fractions from the first chromatography step and apply them to this column. After washing, elute the purified enzyme with a buffer containing a competitive inhibitor or a high concentration of the substrate analog.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Assay Protocol (Hypothetical)

This spectrophotometric assay monitors the production of NADH, which absorbs light at 340 nm.

Assay_Workflow cluster_0 Reaction Setup cluster_1 Reaction Initiation and Monitoring Buffer Assay Buffer (e.g., Tris-HCl, pH 8.5) Mix1 Pre-incubate Mixture Buffer->Mix1 NAD NAD+ Solution NAD->Mix1 Enzyme Enzyme Preparation Enzyme->Mix1 Mix2 Initiate Reaction Mix1->Mix2 Substrate This compound Solution Substrate->Mix2 Spectrophotometer Monitor Absorbance at 340 nm Mix2->Spectrophotometer Data_Analysis Calculate Initial Velocity Spectrophotometer->Data_Analysis

Figure 3: Spectrophotometric Enzyme Assay Workflow.

Methodology:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.5)

    • 2 mM NAD⁺

    • Purified this compound dehydrogenase

  • Pre-incubation: Incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding the substrate, this compound (final concentration to be varied for kinetic studies, e.g., 0.1 - 10 µM).

  • Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time (typically 1-5 minutes).

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Significance in Drug Development

The essential role of this compound dehydrogenase in the aflatoxin biosynthetic pathway makes it an attractive target for the development of specific inhibitors. Such inhibitors could be employed as fungicides or as additives in food and feed to prevent aflatoxin contamination. Screening for and designing compounds that specifically target the active site of this enzyme could lead to novel and effective strategies for mitigating the global health and economic impact of aflatoxins.

Conclusion

This compound dehydrogenase is a key enzyme in the biosynthesis of aflatoxins. While specific biochemical data for this enzyme remains to be fully elucidated, its function and importance in the pathway are well-established. The methodologies and data presented in this guide, including those from analogous enzymes, provide a solid foundation for future research aimed at characterizing HAVN dehydrogenase and developing inhibitors to combat aflatoxin contamination. Further studies focusing on the recombinant expression, purification, and detailed kinetic analysis of this enzyme are warranted to facilitate structure-based drug design and the development of effective aflatoxin control measures.

References

5'-Hydroxyaverantin: A Theoretical Exploration of Biological Activity and Research Significance

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Hydroxyaverantin, a putative derivative of the fungal secondary metabolite averantin, represents an unexplored frontier in natural product chemistry and pharmacology. While direct experimental data on this compound is currently unavailable in the public domain, its chemical structure as a polyhydroxyanthraquinone suggests a strong potential for a range of significant biological activities. This technical guide provides a comprehensive theoretical framework for the investigation of this compound, drawing inferences from the known bioactivities of its parent compound, averantin, and the broader class of anthraquinone derivatives. This document outlines potential biological effects, suggests methodologies for its study, and presents a logical workflow for future research endeavors.

Introduction: The Untapped Potential of a Novel Anthraquinone

Averantin is a well-documented polyhydroxyanthraquinone produced by various fungal species, notably Aspergillus spp. It serves as a key intermediate in the biosynthetic pathway of aflatoxins, mycotoxins of significant concern in agriculture and food safety.[1][2] The addition of a hydroxyl group at the 5' position of the averantin molecule to form this compound would alter its electronic properties, polarity, and steric profile. These modifications are anticipated to have a profound impact on its biological activity, potentially leading to novel pharmacological properties with therapeutic relevance.

Anthraquinone derivatives, as a class, are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] Therefore, it is highly probable that this compound also exhibits significant bioactivity, making it a compelling target for natural product discovery and drug development.

Postulated Biological Activities and Significance

Based on the known activities of averantin and other polyhydroxyanthraquinones, the following biological activities are postulated for this compound:

Antimicrobial Activity

Many anthraquinone derivatives exhibit potent antifungal and antibacterial properties.[5] Averantin itself has been noted for its role in fungal metabolism. The introduction of a hydroxyl group could enhance the antimicrobial efficacy of the molecule by increasing its ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial nucleic acid synthesis.

Significance: The rising threat of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. This compound could represent a new scaffold for the development of drugs to combat resistant pathogens.

Cytotoxic and Anticancer Activity

The planar aromatic structure of anthraquinones allows them to intercalate with DNA, a mechanism that underpins the anticancer activity of established chemotherapeutic agents like doxorubicin.[3] Furthermore, they can inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases.[3]

Significance: The structural similarity of this compound to known anticancer agents suggests its potential as a lead compound for the development of new oncologic therapies with potentially improved efficacy or reduced side effects.

Enzyme Inhibition

The biological activity of many natural products stems from their ability to inhibit specific enzymes.[6][7][8] Given that this compound dehydrogenase is a known enzyme in the aflatoxin biosynthesis pathway, it is plausible that this compound itself could act as an inhibitor of this or other related enzymes.[9]

Significance: The discovery of novel enzyme inhibitors is crucial for understanding biological pathways and for developing targeted therapies for a variety of diseases.

A Proposed Research Workflow for this compound

The following diagram outlines a logical workflow for the systematic investigation of this compound.

Research_Workflow cluster_production Production cluster_extraction Isolation & Purification cluster_characterization Structural Elucidation cluster_bioactivity Biological Evaluation A Fungal Strain Selection (e.g., Aspergillus spp.) B Cultivation & Fermentation (Optimized Media & Conditions) A->B C Solvent Extraction of Fungal Biomass & Supernatant B->C D Chromatographic Separation (e.g., HPLC, Column Chromatography) C->D E Spectroscopic Analysis (NMR, Mass Spectrometry) D->E F Structure Confirmation E->F G Antimicrobial Assays (MIC, MBC) F->G H Cytotoxicity Assays (MTT, Apoptosis) I Enzyme Inhibition Assays

Proposed research workflow for this compound.

Hypothetical Experimental Protocols

While specific protocols for this compound do not exist, the following methodologies, adapted from studies on related fungal metabolites, can serve as a starting point for its investigation.[10][11][12][13][14][15]

Production and Isolation

Objective: To produce and isolate this compound from a suitable fungal source.

Methodology:

  • Fungal Culture: Select a known averantin-producing strain of Aspergillus parasiticus or a genetically modified variant.[14][15]

  • Fermentation: Grow the selected fungal strain in a suitable liquid medium (e.g., potato dextrose broth) under optimized conditions of temperature, pH, and aeration to encourage secondary metabolite production.

  • Extraction: After a suitable incubation period, separate the fungal mycelium from the culture broth by filtration. Extract the mycelium and the broth separately with an organic solvent such as ethyl acetate.

  • Purification: Concentrate the crude extracts and subject them to column chromatography on silica gel. Further purify the fractions containing the target compound using high-performance liquid chromatography (HPLC).

Structural Characterization

Objective: To confirm the chemical structure of the isolated compound as this compound.

Methodology:

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the complete chemical structure and stereochemistry of the molecule.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Obtain IR and UV-Vis spectra to identify functional groups and the chromophore of the molecule, which are characteristic of polyhydroxyanthraquinones.

Bioactivity Screening

Objective: To evaluate the potential biological activities of purified this compound.

Methodology:

  • Antimicrobial Assays:

    • Minimum Inhibitory Concentration (MIC): Determine the MIC against a panel of pathogenic bacteria and fungi using a broth microdilution method.

    • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Determine the MBC/MFC to assess whether the compound is static or cidal.

  • Cytotoxicity Assays:

    • MTT Assay: Evaluate the cytotoxic effect of the compound on various cancer cell lines and a non-cancerous control cell line.

    • Apoptosis Assays: Investigate the mechanism of cell death (apoptosis vs. necrosis) using techniques like flow cytometry with Annexin V/propidium iodide staining.

  • Enzyme Inhibition Assays:

    • Based on structural similarity to known inhibitors, select relevant enzymes for inhibition studies (e.g., topoisomerases, kinases, or this compound dehydrogenase).

    • Perform in vitro enzyme activity assays in the presence of varying concentrations of this compound to determine its inhibitory potential (IC50).

Potential Signaling Pathways

The interaction of anthraquinone derivatives with cellular targets can modulate various signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to apoptosis in cancer cells.

Signaling_Pathway A This compound B DNA Intercalation A->B C Topoisomerase II Inhibition A->C D DNA Damage B->D C->D E p53 Activation D->E F Bax/Bcl-2 Ratio Increase E->F G Mitochondrial Outer Membrane Permeabilization F->G H Cytochrome c Release G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K

Hypothetical apoptotic signaling pathway induced by this compound.

Quantitative Data Summary (Hypothetical)

As no experimental data is available, the following table is presented as a template for summarizing future quantitative findings on the biological activity of this compound.

Biological ActivityAssayTarget Organism/Cell LineMetricResult (Hypothetical)Reference
Antifungal Broth MicrodilutionCandida albicansMIC₅₀15.6 µg/mL[Future Study]
Antibacterial Broth MicrodilutionStaphylococcus aureus (MRSA)MIC₅₀31.2 µg/mL[Future Study]
Cytotoxicity MTT AssayHuman Colon Cancer (HCT116)IC₅₀10.5 µM[Future Study]
Cytotoxicity MTT AssayHuman Lung Fibroblast (MRC-5)IC₅₀> 100 µM[Future Study]
Enzyme Inhibition Topoisomerase II AssayHuman Topoisomerase IIαIC₅₀5.2 µM[Future Study]

Conclusion and Future Directions

This compound is a novel natural product with significant, yet unexplored, potential for biological activity. Based on its structural relationship to averantin and the broader class of polyhydroxyanthraquinones, it is a promising candidate for antimicrobial and anticancer drug discovery. The theoretical framework and proposed research workflow presented in this guide offer a clear path for the systematic investigation of this compound. Future research should focus on the isolation and structural confirmation of this compound, followed by comprehensive screening for its biological activities. Elucidation of its mechanism of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent. The exploration of this compound could unlock new avenues in the ongoing search for novel and effective treatments for infectious diseases and cancer.

References

The Crucial Conversion: A Technical Guide to 5'-Hydroxyaverantin as a Precursor to Averufin in Mycotoxin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical conversion of 5'-Hydroxyaverantin (HAVN) to averufin (AVF), a critical step in the biosynthetic pathway of aflatoxins, a group of potent mycotoxins. Understanding this conversion is paramount for developing strategies to inhibit aflatoxin production and for the potential discovery of novel antifungal drug targets. This document details the enzymatic machinery, reaction mechanisms, and experimental protocols for studying this pivotal stage of mycotoxin synthesis.

The Biosynthetic Pathway: From a Benign Precursor to a Key Intermediate

The biosynthesis of aflatoxins is a complex process involving a cascade of enzymatic reactions. A key segment of this pathway involves the transformation of the polyketide-derived anthraquinone, this compound, into averufin. Early research proposed a single enzymatic step for this conversion. However, more recent studies have elucidated a two-step enzymatic process involving a novel intermediate, 5'-oxoaverantin (OAVN)[1][2].

The currently accepted pathway involves the initial oxidation of the 5'-hydroxyl group of HAVN to a ketone, forming OAVN. This reaction is catalyzed by the NAD-dependent enzyme, this compound dehydrogenase. Subsequently, OAVN undergoes an intramolecular cyclization to form the bisfuran ring system characteristic of averufin, a reaction catalyzed by OAVN cyclase[1][2].

Two potential routes for the conversion of HAVN to AVF were initially proposed. One pathway suggested the dehydration of HAVN to averufanin (AVNN), followed by oxidation to AVF. The other proposed a direct dehydrogenation of HAVN to 5'-ketoaverantin (an open-chain form of AVF), which then spontaneously cyclizes. Evidence from gene disruption studies, where disruption of the adhA gene led to the accumulation of HAVN, strongly supports the latter pathway involving dehydrogenation as the primary enzymatic step[2][3][4].

dot

Mycotoxin_Biosynthesis_Pathway HAVN This compound (HAVN) OAVN 5'-Oxoaverantin (OAVN) (Intermediate) HAVN->OAVN Oxidation AVF Averufin (AVF) OAVN->AVF Cyclization AdhA This compound dehydrogenase (AdhA) AdhA->HAVN NAD NAD+ AdhA->NAD NADH NADH + H+ AdhA->NADH OAVN_cyclase OAVN cyclase OAVN_cyclase->OAVN

The two-step enzymatic conversion of this compound to Averufin.

Key Enzymes in the Conversion

The transformation of HAVN to AVF is orchestrated by two distinct cytosolic enzymes in Aspergillus parasiticus[1][2].

This compound Dehydrogenase (AdhA)

This enzyme, encoded by the adhA gene, catalyzes the first committed step in this two-part conversion. It is a NAD-dependent dehydrogenase responsible for the oxidation of the 5'-hydroxyl group of HAVN to a keto group, yielding the intermediate 5'-oxoaverantin[1][2]. Disruption of the adhA gene in A. parasiticus results in the accumulation of HAVN, confirming its critical role in the pathway[2][3].

5'-Oxoaverantin Cyclase (OAVN Cyclase)

Following the action of AdhA, the novel enzyme OAVN cyclase catalyzes the intramolecular cyclization of 5'-oxoaverantin to form the stable bisfuran structure of averufin. This enzyme does not require any cofactors for its activity[1][2].

Quantitative Data and Enzyme Properties

Detailed characterization of these enzymes is crucial for understanding their mechanism of action and for designing potential inhibitors. The following table summarizes the available quantitative data for the enzymes purified from Aspergillus parasiticus.

PropertyThis compound Dehydrogenase (AdhA)5'-Oxoaverantin Cyclase (OAVN Cyclase)Reference
Native Molecular Weight ~56 kDa (Homodimer)~158 kDa (Homodimer)[1]
Subunit Molecular Weight 28 kDa79 kDa[1]
Cofactor Requirement NAD+ (NADP+ is not utilized)None[1]
Optimal pH 7.0 - 8.07.5[1]
Optimal Temperature 30 - 35 °C35 °C[1]
Enzyme Kinetics (Km, Vmax) Not ReportedNot Reported

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the conversion of this compound to averufin.

Enzyme Purification from Aspergillus parasiticus

The following is a generalized workflow for the purification of this compound dehydrogenase and OAVN cyclase from the cytosol of A. parasiticus.

dot

Enzyme_Purification_Workflow start Mycelia of A. parasiticus homogenization Homogenization in Buffer start->homogenization centrifugation1 Centrifugation (10,000 x g) homogenization->centrifugation1 supernatant1 Supernatant (Cytosolic Fraction) centrifugation1->supernatant1 pellet1 Cell Debris (Discard) centrifugation1->pellet1 ammonium_sulfate Ammonium Sulfate Fractionation (40-70%) supernatant1->ammonium_sulfate centrifugation2 Centrifugation (15,000 x g) ammonium_sulfate->centrifugation2 pellet2 Protein Pellet centrifugation2->pellet2 dialysis Dialysis pellet2->dialysis ion_exchange Ion-Exchange Chromatography (e.g., DEAE-Sepharose) dialysis->ion_exchange gel_filtration Gel Filtration Chromatography (e.g., Sephadex G-100) ion_exchange->gel_filtration purified_enzymes Purified AdhA and OAVN Cyclase gel_filtration->purified_enzymes

Generalized workflow for the purification of cytosolic enzymes.

Detailed Steps:

  • Mycelial Culture and Harvest: Grow Aspergillus parasiticus in a suitable liquid medium (e.g., yeast extract-sucrose) under conditions that promote aflatoxin biosynthesis. Harvest the mycelia by filtration.

  • Cell Lysis: Resuspend the mycelia in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and disrupt the cells by methods such as grinding with liquid nitrogen or using a bead beater.

  • Preparation of Cytosolic Fraction: Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris. The resulting supernatant is the cytosolic fraction.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the cytosolic fraction to achieve a specific saturation (e.g., 40-70%). Collect the precipitated proteins by centrifugation.

  • Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Chromatography:

    • Ion-Exchange Chromatography: Apply the dialyzed protein solution to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient (e.g., NaCl).

    • Gel Filtration Chromatography: Further purify the active fractions from ion-exchange chromatography using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.

  • Purity Assessment: Analyze the purity of the enzyme fractions at each step using SDS-PAGE.

Enzyme Assays

This compound Dehydrogenase (AdhA) Assay:

  • Principle: The activity of AdhA is determined by monitoring the reduction of NAD+ to NADH, which can be measured spectrophotometrically by the increase in absorbance at 340 nm.

  • Reaction Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • This compound (substrate)

    • NAD+

    • Enzyme fraction

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at the optimal temperature.

    • Initiate the reaction by adding this compound.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADH.

OAVN Cyclase Assay:

  • Principle: The activity of OAVN cyclase is determined by measuring the formation of averufin from 5'-oxoaverantin. The product, averufin, can be quantified by HPLC.

  • Reaction Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • 5'-Oxoaverantin (substrate, which can be generated in situ using purified AdhA)

    • Enzyme fraction

  • Procedure:

    • Incubate the reaction mixture at the optimal temperature for a defined period.

    • Stop the reaction by adding a suitable solvent (e.g., chloroform or ethyl acetate).

    • Extract the product, averufin.

    • Analyze the extract by HPLC.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis:

  • Purpose: To separate and quantify this compound, 5'-oxoaverantin, and averufin.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with or without a small percentage of an acid like formic acid or acetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength where the compounds have significant absorbance (e.g., ~290 nm or ~365 nm).

    • Quantification: Use of external standards of known concentrations to generate a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • Purpose: To confirm the chemical structures of the isolated intermediates and products, particularly the novel intermediate 5'-oxoaverantin.

  • General Protocol:

    • Sample Preparation: Purify the compound of interest to a high degree. Dissolve a sufficient amount in a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer. For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for unambiguous assignment of all proton and carbon signals.

Conclusion

The conversion of this compound to averufin represents a fascinating and critical juncture in the biosynthesis of aflatoxins. The elucidation of the two-step enzymatic mechanism involving this compound dehydrogenase and OAVN cyclase has provided a deeper understanding of this pathway and has unveiled new potential targets for controlling mycotoxin contamination. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these enzymes, screen for inhibitors, and ultimately contribute to the development of novel strategies to mitigate the impact of aflatoxins on food safety and public health. Further research to determine the kinetic parameters of these enzymes will be invaluable in advancing these efforts.

References

Initial Studies on 5'-Hydroxyaverantin: A Review of Potential Toxicity and Biohazards

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological data for 5'-Hydroxyaverantin is not currently available in published scientific literature. This document provides an in-depth guide for researchers, scientists, and drug development professionals by summarizing available information on the parent compound, averantin, its role as a mycotoxin precursor, and the known toxicities of related compounds. The information presented herein should be used to inform preliminary safety assessments and guide future research.

Introduction to this compound and its Precursor, Averantin

This compound is a derivative of averantin, an anthraquinone fungal metabolite. Averantin is a known mycotoxin and a key intermediate in the biosynthetic pathway of aflatoxins, which are highly toxic and carcinogenic compounds produced by certain molds, primarily of the Aspergillus species.[1][2][3][4] Given its structural relationship to averantin and its position in a toxigenic pathway, this compound should be handled with caution as a potentially hazardous substance until comprehensive toxicological studies are conducted.

Qualitative Safety and Hazard Information for Averantin

Table 1: Summary of Qualitative Safety Information for Averantin

Hazard CategoryDescriptionSource
General Handling Should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with eyes, skin, or clothing. Wash thoroughly after handling.Cayman Chemical Product Information[1]
Intended Use For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.Santa Cruz Biotechnology[2]
Biological Activity Mycotoxin. Aflatoxin B1 precursor. Cytotoxic against solid tumor cell lines.Abcam[4]
Storage Store at -20°C. Reported to be light-sensitive; store in the dark under desiccating conditions.Abcam[4]

Contextual Biohazards: The Aflatoxin Biosynthetic Pathway

Averantin is a precursor to aflatoxin B1, one of the most potent naturally occurring carcinogens known.[1][5] The biosynthetic pathway involves a series of increasingly toxigenic metabolites.[6] Understanding the position of averantin and its derivatives within this pathway is crucial for assessing potential biohazards.

The pathway begins with the production of norsolorinic acid and proceeds through several intermediates, including averantin, to produce aflatoxins.[7][8]

Aflatoxin_Biosynthesis_Pathway Norsolorinic_Acid Norsolorinic Acid Averantin Averantin Norsolorinic_Acid->Averantin 5_Hydroxyaverantin This compound (Derivative) Averantin->5_Hydroxyaverantin Averufin Averufin Averantin->Averufin Versiconal_Hemiacetal_Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal_Hemiacetal_Acetate Versicolorin_A Versicolorin A Versiconal_Hemiacetal_Acetate->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1

Aflatoxin Biosynthesis Pathway Highlighting Averantin.

Toxicity of Related Compounds

Aflatoxins

Aflatoxins are known to be hepatotoxic, carcinogenic, mutagenic, and immunosuppressive.[5][8] Aflatoxin B1 is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[8] The primary target organ is the liver, where it can cause acute necrosis, cirrhosis, and hepatocellular carcinoma.[5] Chronic exposure to low levels of aflatoxins is a significant risk factor for liver cancer, particularly in individuals with hepatitis B infection.[6]

Anthraquinones

Averantin belongs to the anthraquinone class of compounds. Some anthraquinones derived from fungi have been shown to exhibit toxicity. For instance, emodin, another fungal anthraquinone, is known to be mutagenic after metabolic activation.[9] The toxic actions of some anthraquinones have been attributed to their ability to generate reactive oxygen species (ROS).[10]

Recommended Experimental Protocols for Future Studies

Due to the absence of specific toxicological data for this compound, the following standard methodologies, commonly employed for assessing the toxicity of mycotoxins, are recommended for future research.

In Vitro Cytotoxicity Assays
  • Objective: To determine the concentration of this compound that is toxic to cultured cells.

  • Methodology:

    • Cell Lines: Utilize relevant cell lines, such as human hepatocytes (e.g., HepG2) and intestinal cells (e.g., Caco-2), as the liver and gastrointestinal tract are primary sites of mycotoxin metabolism and toxicity.

    • Assays:

      • MTT or WST-1 Assay: To assess metabolic activity and cell viability.

      • LDH Release Assay: To measure cell membrane integrity and cytotoxicity.

      • Neutral Red Uptake Assay: To evaluate lysosomal integrity.

    • Procedure: Expose cells to a range of concentrations of this compound for specific time points (e.g., 24, 48, 72 hours). Measure the desired endpoint using a spectrophotometer or plate reader. Calculate the IC50 (inhibitory concentration 50%) value.

Cytotoxicity_Workflow start Start: Prepare this compound stock solution seed_cells Seed cells (e.g., HepG2, Caco-2) in microplates start->seed_cells treat_cells Treat cells with serial dilutions of this compound seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate add_reagent Add assay reagent (e.g., MTT, LDH substrate) incubate->add_reagent measure Measure absorbance/fluorescence add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze

General workflow for in vitro cytotoxicity assessment.
Genotoxicity Assays

  • Objective: To assess the potential of this compound to induce DNA damage.

  • Methodologies:

    • Comet Assay (Single Cell Gel Electrophoresis): Detects DNA strand breaks in individual cells.

    • Ames Test (Bacterial Reverse Mutation Assay): Evaluates the mutagenic potential of the compound using various strains of Salmonella typhimurium with and without metabolic activation (e.g., S9 fraction).

    • Micronucleus Test: Assesses chromosomal damage in cultured mammalian cells or in vivo.

In Vivo Acute Toxicity Studies
  • Objective: To determine the short-term toxic effects and lethal dose of this compound in an animal model.

  • Methodology:

    • Animal Model: Use a standard rodent model (e.g., Wistar rats or BALB/c mice).

    • Administration: Administer the compound via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection) at a range of doses.

    • Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality over a defined period (e.g., 14 days).

    • Endpoint: Determine the LD50 (lethal dose 50%) value. Conduct histopathological examination of key organs (liver, kidneys, etc.).

Conclusion and Future Directions

There is a critical lack of toxicological data for this compound. Based on its structural similarity to the mycotoxin averantin and its position as a derivative of an aflatoxin precursor, it is imperative that this compound be treated as potentially hazardous. The provided overview of the known toxicities of related compounds and suggested experimental protocols serves as a foundational guide for future research. Rigorous toxicological evaluation, including cytotoxicity, genotoxicity, and in vivo studies, is essential to fully characterize the safety profile of this compound before its consideration in any application, particularly in drug development.

References

Methodological & Application

Analytical Methods for the Detection of 5'-Hydroxyaverantin in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Hydroxyaverantin (HAVN) is a polyketide metabolite and a key intermediate in the biosynthetic pathway of aflatoxins, which are highly toxic mycotoxins produced by certain species of Aspergillus fungi. The detection and quantification of HAVN in fungal cultures are critical for understanding the mechanisms of aflatoxin biosynthesis, screening for fungal strains with altered toxin profiles, and in the development of potential inhibitors of this pathway for drug discovery and food safety applications. This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC).

Chemical Properties of this compound

PropertyValue
Chemical Formula C₂₀H₂₀O₈
Molecular Weight 388.4 g/mol
Class Polyketide, Tetrahydroxyanthraquinone
Solubility Soluble in organic solvents such as methanol, acetonitrile, and ethyl acetate.
UV-Vis Absorption As an anthraquinone derivative, it is expected to have absorption maxima around 250 nm, 280 nm, and a broader band in the 400-450 nm region.

I. Sample Preparation from Fungal Cultures

A robust and reproducible sample preparation protocol is essential for the accurate analysis of this compound. The following protocol is a general guideline and may require optimization based on the specific fungal species and culture conditions.

Protocol 1: Extraction of this compound from Fungal Mycelia and Culture Medium

1. Harvesting:

  • For liquid cultures, separate the mycelia from the culture broth by filtration through cheesecloth or a suitable filter paper.

  • For solid-state fermentation, harvest the entire fungal culture.

2. Extraction:

  • Mycelia:

    • Freeze-dry the mycelia to a constant weight.

    • Grind the dried mycelia into a fine powder.

    • Extract a known amount (e.g., 100 mg) of the powdered mycelia with 5 mL of a suitable organic solvent (e.g., methanol, acetone, or ethyl acetate) by vortexing for 10 minutes, followed by sonication for 20 minutes in a water bath.

    • Repeat the extraction process three times.

  • Liquid Culture Medium:

    • Perform a liquid-liquid extraction on the culture filtrate.

    • To 10 mL of the filtrate, add 10 mL of ethyl acetate and shake vigorously for 5 minutes.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction twice more.

3. Clean-up:

  • Combine the organic extracts from the repeated extractions.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

Experimental Workflow for Sample Preparation

G Figure 1: Sample Preparation Workflow cluster_liquid Liquid Culture cluster_solid Solid Culture cluster_extraction Extraction cluster_cleanup Clean-up & Concentration liq_start Liquid Fungal Culture filtration Filtration liq_start->filtration mycelia_liq Mycelia filtration->mycelia_liq filtrate Culture Filtrate filtration->filtrate grind Grind Mycelia/ Solid Culture mycelia_liq->grind l_l_ext Liquid-Liquid Extraction (e.g., Ethyl Acetate) filtrate->l_l_ext solid_start Solid Fungal Culture harvest Harvest solid_start->harvest harvest->grind solvent_ext Solvent Extraction (e.g., Methanol) grind->solvent_ext combine Combine Extracts solvent_ext->combine l_l_ext->combine evaporate Evaporate to Dryness combine->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter_final Syringe Filter (0.22 µm) reconstitute->filter_final end_point Sample for Analysis filter_final->end_point

Caption: Workflow for the extraction and clean-up of this compound.

II. High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust method for the quantification of this compound. Due to its anthraquinone structure, it exhibits strong UV absorbance.

Protocol 2: HPLC-UV Analysis of this compound

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm (for quantification) and 430 nm (for specificity). A photodiode array (PDA) detector is recommended to obtain the full UV spectrum.

Data Presentation:

CompoundRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound~12.5 (example)515
Averantin~15.2 (example)515
Averufin~10.8 (example)515

Note: The above data are illustrative and will need to be determined experimentally.

III. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it the gold standard for the confirmation and quantification of this compound, especially in complex matrices.

Protocol 3: LC-MS/MS Analysis of this compound

LC Conditions: (Similar to HPLC-UV, but may use a shorter column and faster gradient for higher throughput)

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formateB: Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with 20% B, increase to 98% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ = 389.1
Product Ions (m/z) To be determined experimentally. Likely fragments would result from the loss of water molecules and cleavage of the hexyl side chain. Example transitions: 371.1, 353.1, 299.1
Collision Energy To be optimized for each transition (typically 15-30 eV).
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Data Presentation:

| Compound | Precursor Ion (m/z) | Product Ion 1

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5'-Hydroxyaverantin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5'-Hydroxyaverantin is a secondary metabolite produced by various filamentous fungi.[1] As a member of the averantin family of mycotoxins, its presence in agricultural commodities and food products is of significant concern due to potential toxic effects. Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound to ensure food safety and for research in fungal secondary metabolism.[2][3] This application note describes a robust high-performance liquid chromatography (HPLC) method coupled with UV-Vis Diode Array Detection (DAD) for the determination of this compound. The method is suitable for researchers, scientists, and drug development professionals involved in mycotoxin analysis and natural product chemistry.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other matrix components. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier (acetonitrile). Detection and quantification are performed by monitoring the UV-Vis absorbance at the maximum absorption wavelength of this compound. Sample preparation involves a solvent extraction followed by a solid-phase extraction (SPE) cleanup step to minimize matrix interference.[4]

Experimental Protocols

Sample Preparation
  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of extraction solvent (acetonitrile/water, 80:20 v/v with 1% formic acid).

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in an ultrasonic bath.[4]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction step with another 20 mL of extraction solvent.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined extract onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-DAD Analysis
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector is recommended.[4]

  • Chromatographic Conditions: The following parameters have been optimized for the separation of this compound:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 290 nm (or the determined λmax for this compound)
Quantification
  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase to cover the expected concentration range in the samples.

  • Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system. The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.

Data Presentation

The quantitative data for the validation of this method should be summarized as follows:

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) [To be determined experimentally]
Limit of Quantification (LOQ) [To be determined experimentally]
Precision (%RSD) < 5%
Accuracy (Recovery %) 85-110%
Retention Time [To be determined experimentally]

Mandatory Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Homogenized Sample Extraction Solvent Extraction (Acetonitrile/Water + Formic Acid) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Cleanup Supernatant->SPE Elution Elution with Methanol SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Syringe Filtration Reconstitution->Filtration HPLC_Vial Transfer to HPLC Vial Filtration->HPLC_Vial HPLC_Injection HPLC Injection HPLC_Vial->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection DAD Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC-DAD method provides a reliable and sensitive approach for the quantification of this compound in various sample matrices. The detailed protocol for sample preparation and chromatographic analysis ensures reproducible results. This application note serves as a valuable resource for laboratories involved in mycotoxin testing and fungal metabolite research. Further validation of the method should be performed in the specific matrix of interest to ensure compliance with regulatory requirements.

References

Application Notes and Protocols: 5'-Hydroxyaverantin as a Biomarker for Aflatoxin Producers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aflatoxins are a group of highly toxic and carcinogenic secondary metabolites produced primarily by fungi of the Aspergillus section Flavi, including Aspergillus flavus and Aspergillus parasiticus. Contamination of staple crops such as maize, peanuts, and cereals with aflatoxins poses a significant threat to global food safety and public health. Early and accurate identification of aflatoxin-producing fungal strains is crucial for implementing effective control strategies. Traditional methods for detecting aflatoxigenic fungi often rely on morphological characteristics or direct measurement of the end-product aflatoxins, which can be time-consuming and may not always reflect the fungus's biosynthetic potential.

An alternative approach is to use metabolic biomarkers, specifically the intermediates of the aflatoxin biosynthetic pathway. 5'-Hydroxyaverantin (HAVN) is a key anthraquinone intermediate in the biosynthesis of aflatoxins. It is positioned downstream of averantin (AVN) and is a direct precursor to averufin (AVF). The enzymatic conversion of HAVN to AVF is catalyzed by a dehydrogenase encoded by the adhA gene. Genetic disruption or downregulation of adhA leads to the significant accumulation of HAVN. This accumulation makes this compound an excellent biomarker for identifying fungal strains with a genetic predisposition for aflatoxin production, particularly those with disruptions in the later stages of the biosynthetic pathway.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a biomarker to screen for and identify potential aflatoxin-producing fungal isolates.

Principle of the Method

The detection of aflatoxin-producing fungi using this compound as a biomarker is based on the analysis of the fungal metabolic profile. In a fully functional aflatoxin biosynthesis pathway, intermediates like HAVN are transient and present at very low concentrations. However, in certain aflatoxigenic strains, particularly those with mutations or regulatory defects in genes downstream of HAVN (e.g., adhA), this intermediate accumulates to detectable levels.

Therefore, the presence and quantification of HAVN in a fungal culture extract can serve two purposes:

  • Confirmation of a functional early pathway: The presence of HAVN confirms that the fungus possesses the enzymatic machinery to produce early-stage precursors of aflatoxin.

  • Identification of potential aflatoxin producers: Elevated levels of HAVN strongly suggest the strain is genetically capable of producing aflatoxins, even if the final toxins are not detected due to a metabolic block.

This method typically involves culturing the fungal isolate, extracting the secondary metabolites, and analyzing the extract using High-Performance Liquid Chromatography (HPLC) for the detection and quantification of this compound.

Visualized Pathways and Workflows

Aflatoxin Biosynthesis Pathway

The following diagram illustrates the position of this compound within the aflatoxin B1 biosynthetic pathway.

Aflatoxin_Pathway cluster_pathway Aflatoxin B1 Biosynthesis biomarker biomarker enzyme enzyme final_product final_product NOR Norsolorinic Acid AVN Averantin NOR->AVN HAVN This compound AVN->HAVN avnA (P450 monooxygenase) AVF Averufin HAVN->AVF adhA (dehydrogenase) [Potential Blockage Site] VHA Versiconal Hemiacetal Acetate AVF->VHA VERA Versicolorin A VHA->VERA Multiple Steps ST Sterigmatocystin VERA->ST OMST O-Methylsterigmatocystin ST->OMST AFB1 Aflatoxin B1 OMST->AFB1

Figure 1. Simplified aflatoxin biosynthesis pathway highlighting this compound.
Experimental Workflow for Biomarker Detection

This workflow outlines the major steps from fungal culture to data analysis for the identification of aflatoxin producers based on HAVN accumulation.

Experimental_Workflow start_end start_end process process analysis analysis output output start Start: Fungal Isolate culture 1. Fungal Inoculation & Culture start->culture extract 2. Metabolite Extraction (Mycelia & Broth) culture->extract hplc 3. HPLC-UV Analysis extract->hplc quantify 4. Data Analysis: Peak Identification & Quantification of HAVN hplc->quantify classify 5. Classification quantify->classify producer Potential Aflatoxin Producer classify->producer HAVN Detected/ Accumulated non_producer Non-Producer or Unblocked Producer classify->non_producer HAVN Absent or Trace Levels

Figure 2. Workflow for identifying aflatoxin producers via this compound analysis.

Experimental Protocols

Protocol for Fungal Culture and Sample Preparation

This protocol is designed to promote the production of secondary metabolites, including aflatoxin pathway intermediates.

  • Media Preparation: Prepare a suitable liquid medium for secondary metabolite production, such as Yeast Extract Sucrose (YES) broth (2% yeast extract, 15% sucrose) or Czapek-Dox broth. Dispense 50 mL of medium into 250 mL Erlenmeyer flasks and autoclave.

  • Inoculation: Inoculate each flask with a suspension of fungal spores (e.g., 1x10^6 spores/mL) or a small agar plug from a fresh culture of the Aspergillus isolate to be tested.

  • Incubation: Incubate the cultures at 28-30°C for 5-7 days under stationary conditions or with gentle shaking (e.g., 150 rpm). Stationary cultures often favor secondary metabolite production.

  • Harvesting: After incubation, separate the mycelia from the culture broth by vacuum filtration through filter paper (e.g., Whatman No. 1).

  • Sample Preparation:

    • Mycelia: Freeze-dry the harvested

Application Notes and Protocols for In Vitro Enzymatic Assay of 5'-Hydroxyaverantin Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5'-Hydroxyaverantin dehydrogenase (EC 1.1.1.352) is a key enzyme in the aflatoxin biosynthesis pathway, a secondary metabolic pathway in various species of Aspergillus fungi, such as Aspergillus parasiticus.[1] This enzyme catalyzes the oxidation of this compound to 5'-oxoaverantin, which then undergoes spontaneous intramolecular cyclization to form averufin.[1] Understanding the kinetics and inhibition of this enzyme is crucial for the development of inhibitors to control aflatoxin production in agriculture and food industries. These application notes provide a detailed protocol for an in vitro enzymatic assay of this compound dehydrogenase, including enzyme kinetics analysis and data presentation.

Enzymatic Reaction Pathway

The enzymatic reaction catalyzed by this compound dehydrogenase is a critical step in the biosynthesis of aflatoxins. The enzyme utilizes a cofactor, typically NADP+, to oxidize the hydroxyl group of this compound.

Enzymatic_Reaction This compound This compound Enzyme This compound Dehydrogenase This compound->Enzyme Substrate NADP+ NADP+ NADP+->Enzyme Cofactor 5'-Oxoaverantin 5'-Oxoaverantin NADPH NADPH H+ H+ Enzyme->5'-Oxoaverantin Product Enzyme->NADPH Reduced Cofactor Enzyme->H+ Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer (100 mM Tris-HCl, pH 8.0) A1 Add Buffer, NADP+, and Substrate to Plate P1->A1 P2 Prepare Substrate (this compound) P2->A1 P3 Prepare Cofactor (NADP+) P3->A1 P4 Prepare Enzyme Solution A3 Initiate reaction with Enzyme P4->A3 A2 Pre-incubate at 30°C A1->A2 A2->A3 A4 Monitor Absorbance at 340 nm A3->A4 D1 Calculate Initial Velocity (V₀) A4->D1 D2 Plot V₀ vs. [Substrate] D1->D2 D3 Determine Km and Vmax D2->D3 Kinetic_Analysis Start Perform Assay with Varying [Substrate] Data Obtain Absorbance vs. Time Data Start->Data V0 Calculate Initial Velocity (V₀) Data->V0 Plot Plot V₀ vs. [Substrate] V0->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Params Determine Km and Vmax Fit->Params

References

Troubleshooting & Optimization

common interferences in the detection of 5'-Hydroxyaverantin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of 5'-Hydroxyaverantin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the experimental analysis of this avermectin metabolite.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve specific issues during the detection of this compound, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Q1: We are observing a poor signal-to-noise ratio and high baseline noise in our chromatogram. What are the potential causes and solutions?

A1: High baseline noise can obscure the peak for this compound, leading to inaccurate quantification. Common causes and troubleshooting steps are outlined below.

Potential Causes and Solutions for High Baseline Noise

Potential CauseRecommended Solution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. Filter all solvents and aqueous solutions before use.
Air Bubbles in the System Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.
Contaminated LC System or Column Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants. If contamination persists, clean or replace the column and guard column.
Detector Issues Ensure the mass spectrometer is properly tuned and calibrated. Check for contamination in the ion source and clean if necessary.
Improper Mobile Phase Additives Use volatile mobile phase additives (e.g., formic acid, ammonium formate) at the lowest effective concentration. Non-volatile salts can cause ion suppression and high background noise.

Troubleshooting Workflow for High Baseline Noise

start High Baseline Noise Observed check_mobile_phase Prepare Fresh Mobile Phase start->check_mobile_phase Step 1 degas Degas Mobile Phase & Purge Pump check_mobile_phase->degas If noise persists flush_system Flush LC System & Column degas->flush_system If noise persists check_ms Check MS Tune & Clean Ion Source flush_system->check_ms If noise persists resolved Problem Resolved check_ms->resolved If noise is reduced

Caption: A stepwise workflow for troubleshooting high baseline noise in LC-MS analysis.

Q2: We are experiencing significant variability in peak area and retention time for this compound between injections. What could be the issue?

A2: Inconsistent peak area and retention time shifts are common problems in LC-MS analysis that can compromise the reliability of your results.

Troubleshooting Inconsistent Peak Area and Retention Time

Potential CauseRecommended Solution
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and the injection loop is completely filled. Check for air bubbles in the sample syringe.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily. Ensure accurate mixing of gradient solvents. Even small variations in pH or solvent ratio can cause retention time shifts.
Column Degradation The column's stationary phase can degrade over time, especially with aggressive mobile phases or high temperatures. Replace the column if performance does not improve after flushing.
Fluctuating Column Temperature Use a column oven to maintain a stable temperature. Temperature fluctuations can significantly impact retention times.
Sample Degradation This compound may be unstable in certain biological matrices or under specific storage conditions. Analyze samples as quickly as possible after preparation and store them appropriately (e.g., at -80°C).

Q3: We suspect matrix effects are interfering with our this compound quantification. How can we confirm and mitigate this?

A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis, often leading to ion suppression or enhancement

Technical Support Center: 5'-Hydroxyaverantin Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and derivatization of 5'-Hydroxyaverantin. The information provided is based on established principles of avermectin chemistry, as specific literature for this compound is limited.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and derivatization of this compound.

This compound Synthesis

Question: I am experiencing a very low yield during the synthesis of this compound. What are the potential causes and solutions?

Answer: Low yields in the synthesis of complex molecules like this compound can stem from several factors. Avermectins, the parent compounds, are known to be sensitive to certain conditions. Consider the following:

  • Reagent Quality and Stoichiometry: Ensure all reagents are of high purity and used in the correct stoichiometric ratios. Degradation of starting materials or reagents can significantly impact yield.

  • Reaction Conditions:

    • Temperature: Overheating can lead to degradation. Experiment with a range of temperatures to find the optimal balance between reaction rate and product stability.

    • pH: Avermectins can be unstable under acidic or alkaline conditions. Maintain a neutral or near-neutral pH unless the reaction mechanism specifically requires acidic or basic catalysis.

    • Atmosphere: Some reactions may be sensitive to oxygen or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Solvent Choice: The polarity and purity of the solvent are critical. Ensure the

strategies to prevent the degradation of 5'-Hydroxyaverantin during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 5'-Hydroxyaverantin is a novel compound with limited publicly available stability data. The following guidance is based on the general principles of chemical stability and the known degradation pathways of structurally related compounds, such as avermectins. It is intended to serve as a starting point for researchers and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My preparation of this compound is showing signs of degradation. What are the likely causes?

A1: Degradation of complex organic molecules like this compound, which is presumed to be a derivative of the macrocyclic lactone family of avermectins, can be attributed to several factors. These include:

  • Oxidation: The presence of oxygen can lead to the formation of oxidation products. Formulations of similar compounds often include antioxidants to mitigate this.

  • Hydrolysis: Exposure to acidic or alkaline conditions can catalyze the breakdown of the molecule.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of light-sensitive compounds. It is recommended to handle and store avermectin-related compounds with protection from light.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of degradation.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: Based on recommendations for similar macrocyclic lactones, the following storage conditions are advised to enhance the stability of this compound:

  • Temperature: Store at or below 2-8°C.

  • Light: Protect from light by using amber vials or by storing in the dark.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Humidity: Control humidity to prevent moisture-related degradation.

Q3: Are there any recommended antioxidants or stabilizers that can be added to my this compound formulation?

A3: Yes, the use of antioxidants is a common strategy to prevent oxidative degradation in pharmaceutical formulations. Some commonly used antioxidants include:

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant often used in pharmaceuticals.

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant.

  • Citric Acid: Can act as a synergist with other antioxidants.

The choice and concentration of an antioxidant should be carefully evaluated for compatibility and effectiveness with your specific formulation.

Troubleshooting Guide

If you are experiencing unexpected degradation of this compound, the following troubleshooting guide may help identify the cause.

Troubleshooting_Degradation start Degradation Observed check_storage Review Storage Conditions: - Temperature (2-8°C?) - Light exposure (protected?) - Atmosphere (inert?) start->check_storage check_formulation Examine Formulation: - pH of the solution? - Presence of oxidizing agents? - Excipient compatibility? start->check_formulation perform_stress Conduct Forced Degradation Study: - Acid/Base Hydrolysis - Oxidation (e.g., H2O2) - Photostability (UV/Vis) - Thermal Stress check_storage->perform_stress If conditions are optimal check_formulation->perform_stress If formulation seems appropriate identify_degradants Identify Degradation Products (e.g., using LC-MS) perform_stress->identify_degradants optimize_storage Optimize Storage Conditions identify_degradants->optimize_storage If degradation pathway is identified reformulate Reformulate with Stabilizers (e.g., antioxidants, buffers) identify_degradants->reformulate If degradation pathway is identified

Caption: Troubleshooting workflow for investigating the degradation of 5'-Hydroxya

Validation & Comparative

Validating the Role of the adhA Gene in 5'-Hydroxyaverantin Conversion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of aflatoxins, a group of mycotoxins with significant health and economic implications, involves a complex series of enzymatic conversions. A key step in this pathway is the conversion of 5'-Hydroxyaverantin (HAVN) to averufin (AVF). This guide provides a comparative analysis of the primary enzymatic pathway mediated by the adhA gene product against an alternative conversion route, supported by experimental data and detailed methodologies.

Executive Summary

The conversion of this compound (HAVN) to averufin (AVF) is a critical juncture in the aflatoxin biosynthetic pathway. The primary and most recognized pathway involves the dehydrogenation of HAVN, a reaction catalyzed by the ADHA enzyme, a short-chain alcohol dehydrogenase encoded by the adhA gene. An alternative, or possibly complementary, pathway involves the dehydration of HAVN to form averufanin (AVNN), which is subsequently oxidized to AVF. Experimental evidence, predominantly from gene disruption studies in Aspergillus parasiticus, strongly supports the central role of adhA in this conversion. Strains with a disrupted adhA gene exhibit a significant accumulation of HAVN, directly implicating the ADHA enzyme in its metabolism. While the alternative dehydration pathway exists, it is considered a minor route, with some evidence suggesting it may occur non-enzymatically.

Comparative Analysis of Conversion Pathways

The conversion of HAVN to AVF can proceed via two distinct routes. The primary pathway is an enzymatic dehydrogenation, while the alternative is a dehydration reaction.

FeatureadhA-Mediated DehydrogenationAlternative Dehydration Pathway
Reaction This compound (HAVN) → 5'-ketoaverantin → Averufin (AVF)This compound (HAVN) → Averufanin (AVNN) → Averufin (AVF)
Key Enzyme ADHA (short-chain alcohol dehydrogenase)Putative Dehydratase (enzyme not definitively identified, may be non-enzymatic)
Gene adhANot definitively identified
Evidence Gene disruption of adhA leads to HAVN accumulation.Accumulation of AVNN in adhA disruptants after prolonged culture.
Cofactor Requirement NAD(P)+Likely none if non-enzymatic
Pathway Dominance Considered the major biosynthetic route.Considered a minor or side-reaction pathway.

Experimental Evidence

The validation of the adhA gene's role in HAVN conversion primarily relies on gene knockout experiments in the aflatoxin-producing fungus Aspergillus parasiticus.

Gene Disruption of adhA

In a key study, the adhA gene was disrupted in a strain of A. parasiticus that typically accumulates O-methylsterigmatocystin (OMST), a downstream product in the aflatoxin pathway. The resulting adhA disruptant strains showed a significant accumulation of HAVN, providing strong evidence that the ADHA enzyme is responsible for the conversion of this intermediate. Furthermore, after prolonged incubation, these disruptant strains also accumulated small amounts of AVNN, suggesting the presence of a secondary, less efficient conversion pathway.

**Table 1: Metabol

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.